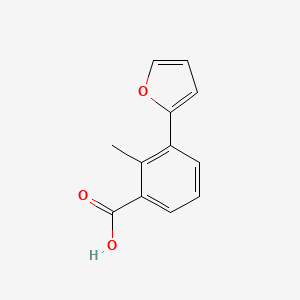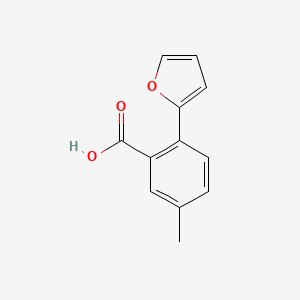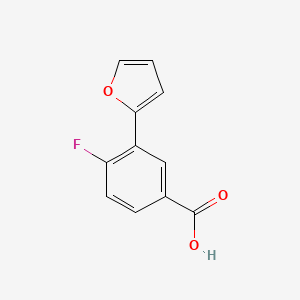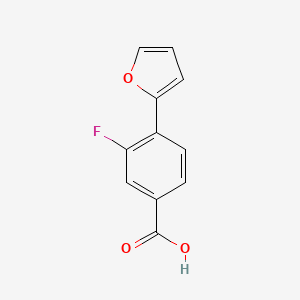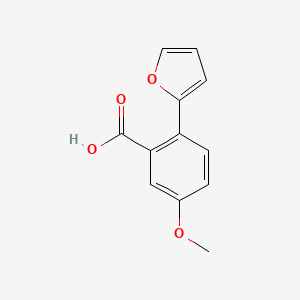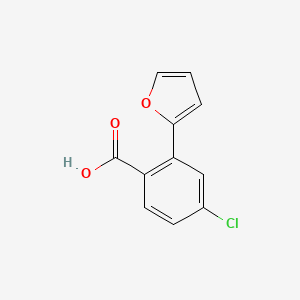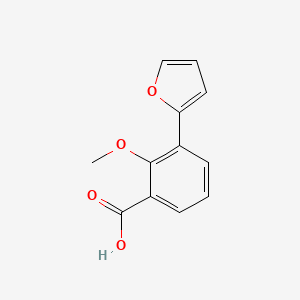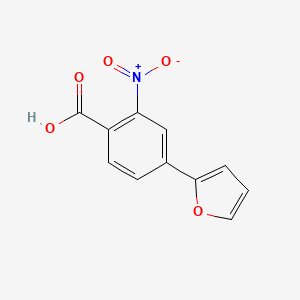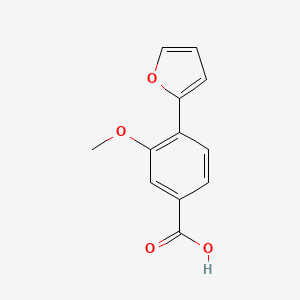
4-(Furan-2-yl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-3-methoxybenzoic acid (4-FMB) is a naturally occurring carboxylic acid that is widely used in scientific research applications. It is a white crystalline substance with a molecular weight of 172.19 g/mol and a melting point of 156-158°C. 4-FMB is a versatile compound with a wide range of applications in biochemistry and physiology, as well as in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-3-methoxybenzoic acid, 95% is widely used in scientific research applications. It is used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anticancer agents. Additionally, 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% is used in the synthesis of a variety of fluorescent dyes, which are used in cell imaging and drug delivery.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% is not yet fully understood. It is believed that 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
4-(Furan-2-yl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have anti-bacterial and anti-fungal effects. Additionally, 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% has been shown to have neuroprotective effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. Additionally, its wide range of applications makes it a versatile compound for use in a variety of experiments. However, 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% is a relatively unstable compound and is sensitive to light, moisture, and oxidation.
Zukünftige Richtungen
The potential future applications of 4-(Furan-2-yl)-3-methoxybenzoic acid, 95% are numerous. It could potentially be used in the development of new drugs, such as anti-cancer agents, antibiotics, and antifungal agents. It could also be used in the development of new polymers and fluorescent dyes. Additionally, it could be used in the development of new methods for cell imaging and drug delivery. Finally, it could be used in the development of new methods for modulating the immune system and for neuroprotection.
Synthesemethoden
4-(Furan-2-yl)-3-methoxybenzoic acid, 95% can be synthesized by the reaction of furfural and 3-methoxybenzoic acid in an acid-catalyzed reaction. The reaction is carried out in a solvent such as ethanol or methanol and the product is purified by crystallization. The yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-11-7-8(12(13)14)4-5-9(11)10-3-2-6-16-10/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKHYWEEGDPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688515 |
Source


|
| Record name | 4-(Furan-2-yl)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-34-1 |
Source


|
| Record name | 4-(Furan-2-yl)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

